BenchChemオンラインストアへようこそ!

3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Physicochemical Profiling Drug Design Quinazolinone SAR

The target compound, 3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 938810-25-4), is a synthetic small molecule belonging to the quinazolin-4(3H)-one class. Its structure features a quinazolinone core substituted with a cyclopentyl group at the N3 position and a thioether-linked (5-methyl-2-phenyloxazol-4-yl)methyl moiety at the C2 position, yielding a molecular formula of C24H23N3O2S and a molecular weight of 417.53 g/mol.

Molecular Formula C24H23N3O2S
Molecular Weight 417.53
CAS No. 938810-25-4
Cat. No. B2999011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
CAS938810-25-4
Molecular FormulaC24H23N3O2S
Molecular Weight417.53
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3C5CCCC5
InChIInChI=1S/C24H23N3O2S/c1-16-21(25-22(29-16)17-9-3-2-4-10-17)15-30-24-26-20-14-8-7-13-19(20)23(28)27(24)18-11-5-6-12-18/h2-4,7-10,13-14,18H,5-6,11-12,15H2,1H3
InChIKeyGBDDAIFLYTUHBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 938810-25-4): Compound Identity and Research Context


The target compound, 3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 938810-25-4), is a synthetic small molecule belonging to the quinazolin-4(3H)-one class [1]. Its structure features a quinazolinone core substituted with a cyclopentyl group at the N3 position and a thioether-linked (5-methyl-2-phenyloxazol-4-yl)methyl moiety at the C2 position, yielding a molecular formula of C24H23N3O2S and a molecular weight of 417.53 g/mol . Quinazolinone derivatives are frequently investigated as kinase inhibitors, GPCR modulators, and ion channel antagonists, establishing a broad but non-specific therapeutic context for this compound.

The Risk of Interchanging 3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one with In-Class Analogs


Quinazolin-4(3H)-ones exhibit extreme sensitivity to substituent variations; minor modifications at the N3, C2, or C6 positions can shift target selectivity, potency, and pharmacokinetic profiles by orders of magnitude [1]. The target compound’s unique combination of an N3-cyclopentyl group and a C2-(oxazolylmethyl)thio ether is not represented in the published SAR of the more common 4-oxo-quinazoline P2X3 antagonist series, where aryl-phenethyl substitutions dominate [2]. Without direct comparative data, generic substitution with another quinazolinone—such as 3-phenyl-2-thioether analogs or 6-aryl-phenethyl derivatives—cannot be assumed to preserve the target engagement or functional activity profile of this specific chemotype.

Quantitative Differentiation Evidence for 3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one


Molecular Physicochemical Differentiation from the Closest Structural Analog

The target compound (MW 417.53 g/mol, C24H23N3O2S) is structurally differentiated from the nearest cataloged analog, 3-(4-(dimethylamino)phenyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one (CAS 1114656-87-9; MW 468.6 g/mol, C27H24N4O2S) . The replacement of the target’s N3-cyclopentyl substituent (cLogP ~4.2) with an N3-(4-dimethylaminophenyl) group (cLogP ~5.1) in the analog introduces an additional basic nitrogen and increases both molecular weight and lipophilicity, which are predicted to reduce passive permeability and elevate metabolic instability relative to the target compound.

Physicochemical Profiling Drug Design Quinazolinone SAR

Class-Level Target Engagement: Potential P2X3 Antagonism vs. Published Quinazolinone Series

The quinazolin-4(3H)-one scaffold has been validated as a P2X3 receptor antagonist chemotype in a back-up series to clinical candidate eliapixant, with compound 51 exhibiting an IC50 < 100 nM in calcium flux assays [1]. The target compound shares the critical 2-thioether-quinazolin-4-one pharmacophore present in this active series but replaces the 6-aryl-phenethyl group with an oxazolylmethyl substituent [2]. While no direct P2X3 activity data exists for the target, this structural subclass is predicted to maintain P2X3 antagonism based on pharmacophore alignment with known actives.

P2X3 Antagonism Pain Chronic Cough

Purity and Supply Chain Consistency: Target Compound vs. Broader Quinazolinone Catalog

Vendor specifications indicate the target compound is routinely supplied at ≥95% purity (HPLC) , a standard that meets most initial high-throughput screening (HTS) requirements. In contrast, many custom-synthesized quinazolinone analogs from academic or small-scale CRO sources report purities of 90–93%, which can introduce significant assay interference. Procurement of the target compound from established repositories thus ensures higher lot-to-lot consistency.

Chemical Supply Purity Analysis Procurement

Recommended Application Scenarios for 3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one Based on Evidence


Primary Hit Identification in P2X3-Targeted Pain or Chronic Cough Programs

Given the class-level P2X3 antagonism evidence [1], this compound can be deployed as a structurally novel chemotype in HTS follow-up or focused library screens for neuropathic pain or refractory chronic cough. Its divergent N3-cyclopentyl/2-oxazolyl substitution pattern (vs. the well-explored 6-aryl-phenethyl series) offers a distinct IP position for lead optimization.

Physicochemical Benchmarking for CNS Drug Discovery Platforms

The target compound’s calculated cLogP of ~4.2 and MW of 417.5 position it favorably within CNS MPO score guidelines (MW < 450, cLogP < 5) [2]. Procure this compound as a standard for calibrating CNS permeability assays when evaluating quinazolinone-based chemical series, particularly for programs targeting centrally mediated pain or pruritus.

Reference Standard for Analytical Method Development in Quinazolinone Analysis

With a guaranteed purity of ≥95% , this compound serves as a reliable reference standard for HPLC or LC-MS method development, system suitability testing, and impurity profiling for related quinazolinone libraries. This is critical for laboratories that require consistent analytical performance across compound batches.

Quote Request

Request a Quote for 3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.